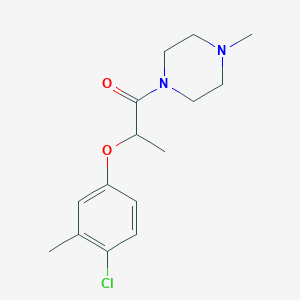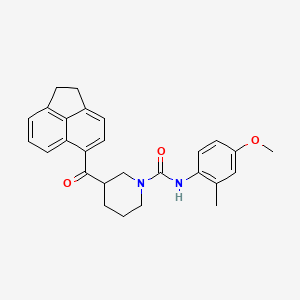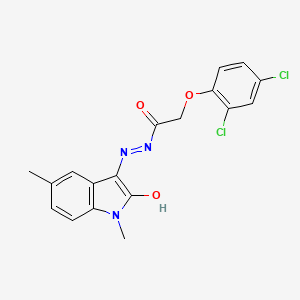
2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is a synthetic organic compound. It is characterized by the presence of a chlorinated phenoxy group and a piperazine ring. Compounds with such structures are often explored for their potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Attachment of the Piperazine Ring: The phenoxy intermediate is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl groups.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chloro group on the phenoxy ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols are typical products.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Exploration as a potential therapeutic agent, particularly in the field of neuropharmacology.
Industry: Use in the development of new materials or as a chemical reagent.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may enhance binding affinity or selectivity for certain receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Lacks the methyl group on the phenoxy ring.
2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Lacks the chloro group on the phenoxy ring.
2-(4-Chloro-3-methylphenoxy)-1-(piperazin-1-yl)propan-1-one: Lacks the methyl group on the piperazine ring.
Uniqueness
The presence of both the chloro and methyl groups on the phenoxy ring, along with the methyl group on the piperazine ring, may confer unique pharmacological properties, such as increased binding affinity or selectivity for certain biological targets.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11-10-13(4-5-14(11)16)20-12(2)15(19)18-8-6-17(3)7-9-18/h4-5,10,12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUODMPZHDRCNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6042292.png)
![6-chloro-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6042300.png)
![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6042309.png)
![2-(3-chloro-4-methylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6042317.png)

![N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-indazol-1-ylacetamide](/img/structure/B6042327.png)
![N-(1-benzyl-3-pyrrolidinyl)-2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6042332.png)
![5-BROMO-N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B6042333.png)

![2-[1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-pyrrolidinyl]-1,3-thiazole](/img/structure/B6042351.png)
![N,N-dimethyl-2-{4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2-morpholinyl}ethanamine](/img/structure/B6042359.png)

![6-(4-Benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6042378.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B6042397.png)
